Cas no 1369127-52-5 (5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine)
![5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine structure](https://ja.kuujia.com/scimg/cas/1369127-52-5x500.png)
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine 化学的及び物理的性質
名前と識別子
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- CID 58071292
- Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-2-methyl-
- 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
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- インチ: 1S/C7H6BrN3/c1-5-9-4-7-6(8)2-3-11(7)10-5/h2-4H,1H3
- InChIKey: LUWKVCIZAYACOH-UHFFFAOYSA-N
- ほほえんだ: N12C=CC(Br)=C1C=NC(C)=N2
じっけんとくせい
- 密度みつど: 1.76±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): -2.11±0.30(Predicted)
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-1G |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 1g |
¥ 9,603.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-5G |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 5g |
¥ 28,809.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-100mg |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 100mg |
¥2400.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-250MG |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 250MG |
¥ 3,841.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-100MG |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 100MG |
¥ 2,402.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-500MG |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 500MG |
¥ 6,402.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-1g |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 1g |
¥9596.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18435-500mg |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 95% | 500mg |
¥6397.0 | 2024-04-24 | |
Ambeed | A795236-1g |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 98% | 1g |
$1495.0 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00780025-1g |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
1369127-52-5 | 98% | 1g |
¥9603.0 | 2023-04-10 |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazineに関する追加情報
Professional Introduction to Compound with CAS No 1369127-52-5 and Product Name: 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
The compound with the CAS number 1369127-52-5 and the product name 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to a class of molecules known for their diverse pharmacological properties. The structural framework of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine incorporates multiple functional groups that contribute to its unique chemical and biological characteristics. Specifically, the presence of a bromine substituent at the 5-position and a methyl group at the 2-position enhances its reactivity and potential utility in synthetic chemistry and drug development.
In recent years, there has been growing interest in pyrrolo[2,1-f][1,2,4]triazine derivatives due to their promising biological activities. These compounds have been explored for their potential as kinase inhibitors, antimicrobial agents, and in the treatment of various neurological disorders. The bromine atom in 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows chemists to introduce additional functional groups or modify the core structure to optimize pharmacokinetic properties and target specificity.
The synthesis of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the construction of the pyrrole ring system followed by the integration of the triazine moiety. Key intermediates often include halogenated pyrroles and triazine precursors that undergo sequential reactions to form the desired product. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex fused ring system characteristic of this compound.
Recent studies have demonstrated the potential of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine as a scaffold for developing novel therapeutic agents. Researchers have investigated its interaction with various biological targets, including protein kinases and transcription factors. Preliminary computational studies suggest that this compound can bind to these targets with high affinity due to its rigid heterocyclic structure and multiple hydrogen bonding opportunities. Additionally, the presence of both bromine and methyl substituents provides multiple sites for post-synthetic modifications, enabling fine-tuning of binding interactions.
The pharmacological evaluation of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine has revealed several interesting properties. In vitro assays have shown that this compound exhibits inhibitory activity against certain kinases involved in cancer progression. The bromine substituent appears to play a crucial role in modulating binding affinity by participating in halogen bonding interactions with key residues in the target protein. Furthermore, the methyl group at position 2 influences steric hindrance around the active site pocket.
One notable aspect of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is its potential as a lead compound for drug discovery programs. Its structural features make it amenable to library synthesis techniques such as parallel synthesis or combinatorial chemistry. By systematically varying substituents on different positions within the molecule while retaining its core scaffold structure, researchers can generate libraries of analogs with diverse biological profiles. This approach has been successful in identifying novel compounds with improved efficacy or reduced toxicity compared to parent structures.
The chemical stability of 5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine under various storage conditions has also been studied extensively. Stability assays indicate that this compound remains stable when stored under inert atmospheres at room temperature for extended periods but may degrade when exposed to moisture or light sources commonly found during laboratory handling procedures. These findings are crucial for formulating appropriate storage guidelines that ensure long-term viability during both research applications and commercial distribution processes.
In conclusion,5-bromo-2-methylpyrrolo[2,f][1;24-triazine (CAS No 1369127-52-5) represents an exciting development in medicinal chemistry with significant implications for drug discovery efforts worldwide . Its unique structural features combined with versatile synthetic accessibility make it an attractive candidate for further exploration by academic researchers , pharmaceutical companies ,and biotechnology firms alike . As our understanding grows about how these types off compounds interact with biological systems ,we anticipate even more innovative applications will emerge from continued investigation into this remarkable molecule .
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